molecular formula C9H8ClNO3 B3118825 1-Chloro-3-(4-nitrophenyl)propan-2-one CAS No. 24253-19-8

1-Chloro-3-(4-nitrophenyl)propan-2-one

Cat. No.: B3118825
CAS No.: 24253-19-8
M. Wt: 213.62 g/mol
InChI Key: ZUAOQAVSDJXJRR-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-nitrophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom at the 1-position and a 4-nitrophenyl group at the 3-position. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or rearrangements. Such compounds are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals or bioactive molecules .

Properties

IUPAC Name

1-chloro-3-(4-nitrophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAOQAVSDJXJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-chloro-3-(4-nitrophenyl)propan-2-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The propanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia or primary amines under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Reduction: Formation of 1-chloro-3-(4-aminophenyl)propan-2-one.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-(4-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitrophenyl group can enhance binding affinity to certain targets, while the chloro group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) in the target compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to electron-donating groups like methoxy (2-OCH₃) .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., 2,4,6-trimethylphenyl) undergo Favorskii rearrangements rather than direct nucleophilic substitution, limiting their utility in straightforward amine coupling reactions .

Reactivity and Reaction Pathways

  • Favorskii Rearrangement: 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one reacts with primary amines via a Favorskii rearrangement to form amido derivatives rather than direct substitution products. This contrasts with smaller substituents (e.g., 3-Cl or 4-NO₂), where direct substitution may dominate .

Biological Activity

1-Chloro-3-(4-nitrophenyl)propan-2-one, with the CAS number 24253-19-8, is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of 1-Chloro-3-(4-nitrophenyl)propan-2-one features a chloro group and a nitrophenyl moiety attached to a propanone backbone. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that 1-Chloro-3-(4-nitrophenyl)propan-2-one exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 1-Chloro-3-(4-nitrophenyl)propan-2-one possesses anticancer properties. It was evaluated against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound (0, 10, 20, 30 µM). The results indicated a dose-dependent increase in cell death:

Concentration (µM)Cell Viability (%)
0100
1085
2065
3040

These findings highlight the potential of this compound in cancer therapy .

The biological activity of 1-Chloro-3-(4-nitrophenyl)propan-2-one is believed to stem from its ability to interact with cellular targets involved in key biochemical pathways. Studies suggest that it may inhibit specific enzymes or disrupt cellular signaling pathways critical for microbial survival and cancer cell proliferation.

Enzyme Inhibition

Preliminary investigations have indicated that the compound acts as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both bacteria and cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, assessing the safety profile is crucial. Toxicological studies have been conducted to evaluate the compound's effects on normal human cells. Results indicate that at lower concentrations (up to 20 µM), there were no significant cytotoxic effects observed on human fibroblast cells, suggesting a favorable safety margin for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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